molecular formula C18H26N2O4 B12288418 1-(3-Carboxyphenylmethyl)-3-methyl-4-boc-piperazine

1-(3-Carboxyphenylmethyl)-3-methyl-4-boc-piperazine

Cat. No.: B12288418
M. Wt: 334.4 g/mol
InChI Key: AKSVCGGFEGFWSF-UHFFFAOYSA-N
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Description

1-(3-Carboxyphenylmethyl)-3-methyl-4-Bocpiperazine is a compound of interest in various fields of scientific research It is characterized by the presence of a carboxyphenylmethyl group attached to a piperazine ring, which is further substituted with a Boc (tert-butoxycarbonyl) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-carboxybenzyl chloride and 3-methylpiperazine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

    Boc Protection: The resulting intermediate is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base to introduce the Boc protecting group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Carboxyphenylmethyl)-3-methyl-4-Bocpiperazine undergoes various chemical reactions, including:

    Oxidation: The carboxyphenylmethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxyphenylmethyl group to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(3-Carboxyphenylmethyl)-3-methyl-4-Bocpiperazine has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the development of biochemical assays and as a ligand in receptor studies.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine involves its interaction with specific molecular targets. The carboxyphenylmethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The Boc protecting group provides stability and prevents unwanted side reactions during synthesis.

Comparison with Similar Compounds

  • 1-(3-Carboxyphenylmethyl)-3-ethyl-4-Bocpiperazine
  • 1-(3-Carboxyphenylmethyl)-3-methyl-4-Bocpiperazine

Uniqueness: 1-(3-Carboxyphenylmethyl)-3-methyl-4-Bocpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the Boc protecting group enhances its stability and versatility in synthetic applications.

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

3-[[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid

InChI

InChI=1S/C18H26N2O4/c1-13-11-19(8-9-20(13)17(23)24-18(2,3)4)12-14-6-5-7-15(10-14)16(21)22/h5-7,10,13H,8-9,11-12H2,1-4H3,(H,21,22)

InChI Key

AKSVCGGFEGFWSF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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